![molecular formula C20H19ClO3 B5777160 7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)
7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a chemical compound that belongs to the family of flavonoids. It is also known as flavokawain B and is found in the kava plant. The kava plant is native to the Pacific Islands and has been used for centuries in traditional medicine and cultural ceremonies. Flavokawain B has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.
Mécanisme D'action
The exact mechanism of action of flavokawain B is not fully understood, but it is believed to act through several pathways. One proposed mechanism involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Flavokawain B has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are enzymes involved in programmed cell death. Flavokawain B has also been shown to inhibit the expression of various proteins involved in cancer cell growth and survival, such as Bcl-2 and survivin. Additionally, flavokawain B has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using flavokawain B in lab experiments is its potential as a therapeutic agent in the treatment of cancer and other diseases. It has been shown to have potent anti-cancer properties and may be a promising candidate for further development. However, one limitation is the potential toxicity of flavokawain B, as it has been shown to have hepatotoxic effects in animal studies. Additionally, the availability of flavokawain B may be limited due to its extraction from the kava plant, which is regulated in some countries.
Orientations Futures
There are several future directions for the study of flavokawain B. One potential direction is the development of flavokawain B as a therapeutic agent for cancer and other diseases. Further research is needed to determine the optimal dosage and delivery method for flavokawain B, as well as its potential toxicity in humans. Another direction is the study of flavokawain B as a natural product with potential applications in the food and cosmetic industries. Additionally, further research is needed to fully understand the mechanism of action of flavokawain B and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of flavokawain B can be achieved through several methods, including chemical synthesis and extraction from the kava plant. One common method involves the extraction of kava root with ethanol, followed by purification and isolation of flavokawain B through chromatography techniques. Chemical synthesis of flavokawain B involves the reaction of appropriate precursors in the presence of a catalyst under controlled conditions.
Applications De Recherche Scientifique
Flavokawain B has been the subject of numerous scientific studies in recent years, particularly in the field of cancer research. It has been shown to have anti-cancer properties, specifically in the inhibition of cancer cell growth and induction of apoptosis (programmed cell death) in various cancer cell lines. Flavokawain B has also been studied for its potential use in the treatment of other diseases, such as diabetes, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-3-5-15-11-19(22)24-20-13(2)18(9-8-17(15)20)23-12-14-6-4-7-16(21)10-14/h4,6-11H,3,5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHXLELFUWXZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)
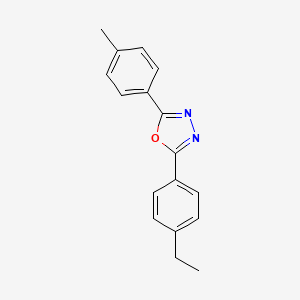
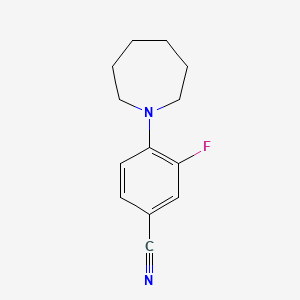
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5777106.png)
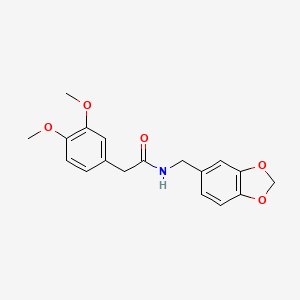
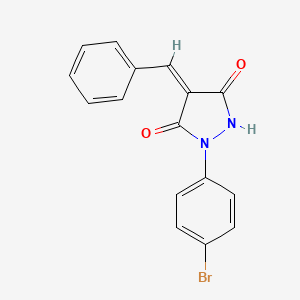
![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)
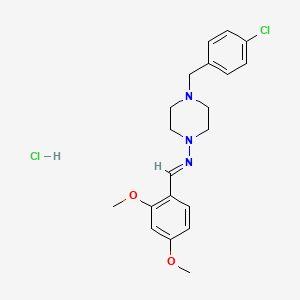
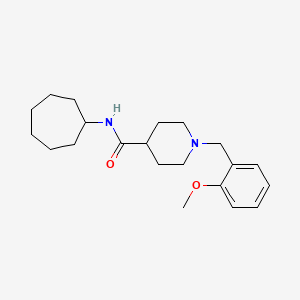
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)